ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate
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Overview
Description
ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with benzaldehyde derivatives, followed by cyclization and esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZALDEHYDE: Shares the pyrrole and benzaldehyde moieties but lacks the pyrazole ring.
ETHYL 4-(2-METHYL-5-PHENYL-1H-PYRROL-1-YL)BENZOATE: Similar ester structure but with different substituents on the pyrrole ring.
Uniqueness: ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is unique due to its combination of pyrrole, pyrazole, and benzoate groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H25N3O3/c1-5-32-26(31)20-11-13-22(14-12-20)28-17(2)15-21(19(28)4)16-24-18(3)27-29(25(24)30)23-9-7-6-8-10-23/h6-16H,5H2,1-4H3/b24-16- |
InChI Key |
OHWWNQZULSLVNS-JLPGSUDCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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